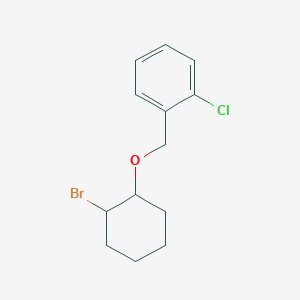
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is an organic compound that features a bromocyclohexyl group attached to a chlorobenzene ring through an oxymethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl alcohol with 2-bromocyclohexanol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxymethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine or chlorine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include iodinated or other halogenated derivatives.
Oxidation: Products include cyclohexanone derivatives or benzoic acid derivatives.
Reduction: Products include cyclohexane derivatives or benzene derivatives.
Applications De Recherche Scientifique
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-bromobenzene
- 1-(((2-Iodocyclohexyl)oxy)methyl)-2-chlorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
Uniqueness
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H16BrClO |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
1-[(2-bromocyclohexyl)oxymethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Clé InChI |
OHFOYZITSJFRRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCC2=CC=CC=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


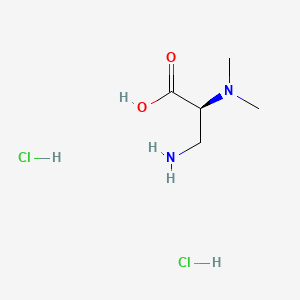
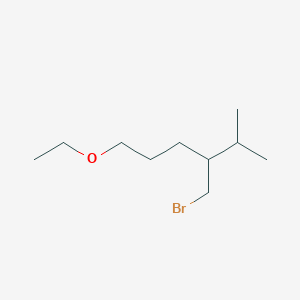
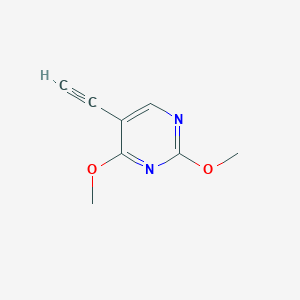
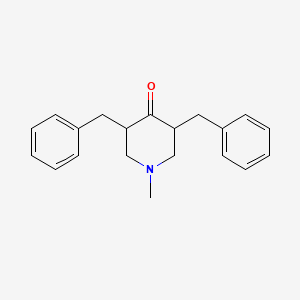

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
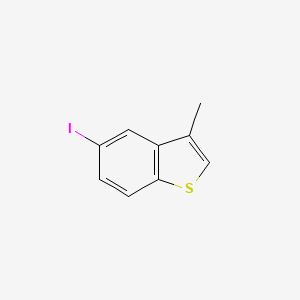

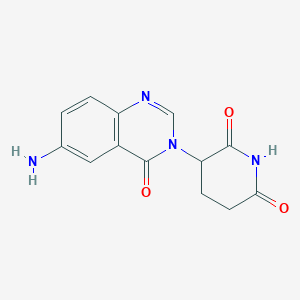
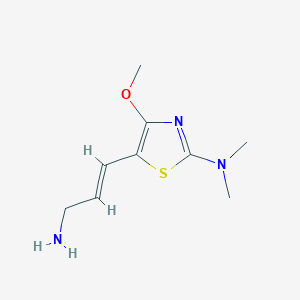
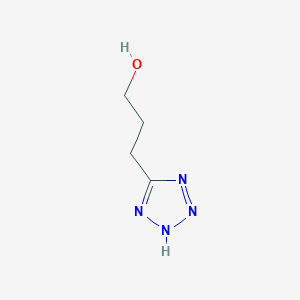
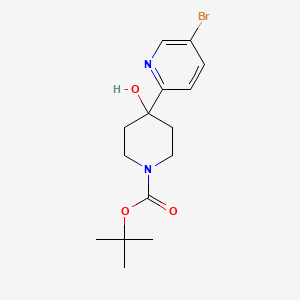
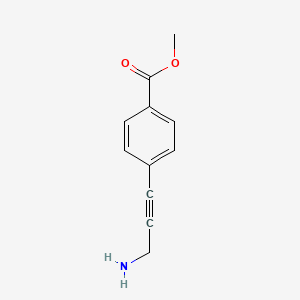
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
